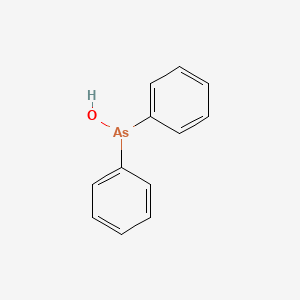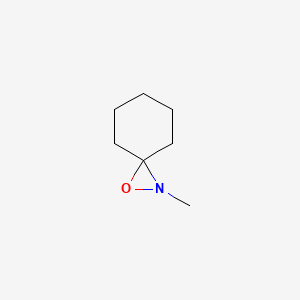
1-Oxa-2-azaspiro(2.5)octane, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.1842 . It is also known by its CAS Registry Number 3400-13-3 . This compound belongs to the class of N-H oxaziridines, which are known for their selective electrophilic aminating properties .
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- can be achieved through the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology . To address these challenges, a microreaction system has been developed, which allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation . This method results in a higher concentration of the product compared to batch synthesis .
Chemical Reactions Analysis
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different products depending on the reaction conditions.
Substitution: As a selective electrophilic aminating agent, it reacts with N-, S-, C-, and O-nucleophiles.
Scientific Research Applications
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- has several applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: Its aminating properties make it useful in the modification of biological molecules.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles, transferring an amino group to the target molecule . This reaction is stereoselective and does not produce strongly acidic or basic byproducts, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
1-Oxa-2-azaspiro(2.5)octane, 2-methyl- can be compared to other N-H oxaziridines, such as:
1-Oxa-2-azaspiro(2.5)octane: Similar structure but without the methyl group.
2-Azaspiro(3.4)octane: Different ring structure but similar aminating properties.
Methanone, 1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: Another related compound with different substituents.
The unique features of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- include its high stereoselectivity and the absence of strongly acidic or basic byproducts, which make it particularly valuable in organic synthesis .
Properties
CAS No. |
3400-13-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-8-7(9-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
QWAUWAHOLAUAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
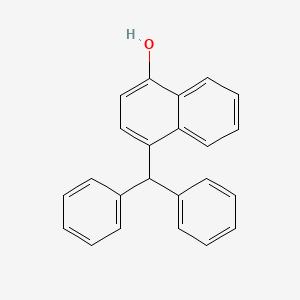
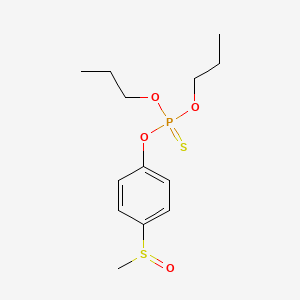
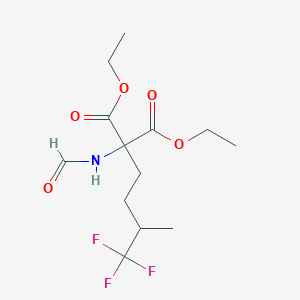
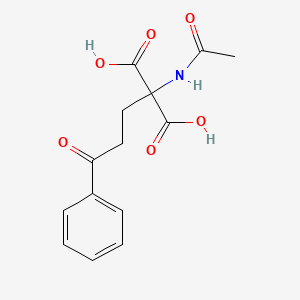
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
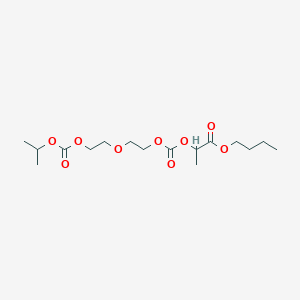
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)

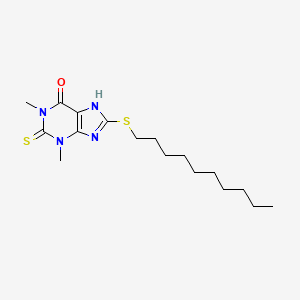
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
